molecular formula C15H11ClO2 B14155861 (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid CAS No. 83281-26-9

(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid

Katalognummer: B14155861
CAS-Nummer: 83281-26-9
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: AZQVAMURVZRSHY-KMKOMSMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is an organic compound with a unique structure characterized by a chlorophenyl group attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Isomerization: The chalcone is then subjected to isomerization to obtain the (Z)-isomer of the compound.

    Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins.

Wirkmechanismus

The mechanism of action of (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-3-[4-(4-bromophenyl)phenyl]prop-2-enoic acid
  • (Z)-3-[4-(4-fluorophenyl)phenyl]prop-2-enoic acid
  • (Z)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid

Uniqueness

(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

83281-26-9

Molekularformel

C15H11ClO2

Molekulargewicht

258.70 g/mol

IUPAC-Name

(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H11ClO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-10H,(H,17,18)/b10-3-

InChI-Schlüssel

AZQVAMURVZRSHY-KMKOMSMNSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C\C(=O)O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.